![molecular formula C17H11FO4 B6119566 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate CAS No. 549501-16-8](/img/structure/B6119566.png)
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate
Overview
Description
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate is a chemical compound that belongs to the class of chromones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of various kinases, including JAK2 and STAT3, which are involved in the regulation of cell proliferation and survival. In addition, it has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate has been shown to possess various biochemical and physiological effects. It has been reported to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has also been shown to possess anti-inflammatory properties by inhibiting the activity of various pro-inflammatory enzymes. In addition, 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate has been investigated for its potential use as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate in lab experiments include its potent pharmacological activity and its relatively simple synthesis method. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to explore its mechanism of action in more detail, which could lead to the development of more potent analogs. Additionally, further studies could be conducted to optimize the synthesis method of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate, which could make it more accessible for use in various experiments.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization by using a catalyst such as piperidine. The final product is obtained by acetylation of the chromone ring using acetic anhydride.
Scientific Research Applications
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has also been shown to possess anti-inflammatory properties by inhibiting the activity of various pro-inflammatory enzymes. In addition, 3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate has been investigated for its potential use as a neuroprotective agent.
properties
IUPAC Name |
[3-(4-fluorophenyl)-2-oxochromen-7-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQFACVWPQOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207386 | |
Record name | 7-(Acetyloxy)-3-(4-fluorophenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl acetate | |
CAS RN |
549501-16-8 | |
Record name | 7-(Acetyloxy)-3-(4-fluorophenyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549501-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Acetyloxy)-3-(4-fluorophenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801207386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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